1-phenyl-1H-imidazole-5-carbaldehyde

Heterocyclic chemistry Regioselective synthesis Condensation reactions

Researchers requiring the specific N-phenyl-5-carbaldehyde regioisomer often encounter supply issues with the more common 4-isomer, leading to failed syntheses. This compound is the exact starting material for regioselective condensations. Key advantages: • Regiochemical Fidelity: The 5-carbaldehyde group ensures correct product formation in cycloadditions, avoiding purification challenges from 4-isomer contamination. • Predictable Reactivity: The N-phenyl substituent modulates ring electronics for consistent electrophilic reactivity, critical for multi-step pharmaceutical intermediate synthesis.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B12842350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-imidazole-5-carbaldehyde
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC=C2C=O
InChIInChI=1S/C10H8N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h1-8H
InChIKeySAVGMQZMOQMKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-imidazole-5-carbaldehyde: Physicochemical & Structural Reference


1-Phenyl-1H-imidazole-5-carbaldehyde (CAS 858221-23-5) is a substituted imidazole derivative featuring a phenyl ring at the N1 position and an aldehyde group at the C5 position of the heterocyclic core [1]. This molecular architecture defines its fundamental reactivity profile, where the electron-withdrawing aldehyde at the 5-position creates a distinct electrophilic environment compared to regioisomeric 4-carbaldehydes or analogs with alternative N-substituents [1]. The compound exhibits an exact mass of 172.06366 g/mol and serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials [1].

Workflow

Regioselective imidazole synthesis with N-phenyl substitution

Selection

5‑carbaldehyde regioisomer for distinct electrophilic orientation

Use Context

Pharmaceutical, agrochemical and functional material intermediate

Why Generic Imidazole-5-carbaldehyde Substitution Fails


Substituting 1-phenyl-1H-imidazole-5-carbaldehyde with a generic imidazole-5-carbaldehyde analog (e.g., N-methyl, N-unsubstituted, or 2-phenyl variants) is not chemically equivalent and can lead to divergent synthetic outcomes . The N-phenyl substituent significantly modulates the electron density of the imidazole ring, altering the electrophilicity of the aldehyde group and the nucleophilicity of the ring nitrogens [1]. Furthermore, positional isomerism between the 4- and 5-carbaldehyde regioisomers results in distinct reactivity profiles in condensation and cycloaddition reactions, directly impacting yield and product purity in multi-step syntheses [2]. The quantitative evidence presented below confirms that this compound's specific substitution pattern is not interchangeable with closely related alternatives without measurable performance consequences.

Regioisomer mismatch

Substituting the 5‑carbaldehyde with the 4‑carbaldehyde isomer alters electrophilic reactivity; may lead to undesired side products and lower purity in condensation reactions.

N‑substituent mismatch

N‑methyl or N‑unsubstituted analogs lack the aromatic stabilization and steric profile of the N‑phenyl group; reaction outcomes and intermediate stability may differ.

Quantitative Evidence vs. Structural Analogs


Regioselectivity: 5- vs. 4-Carbaldehyde Isomers

The aldehyde group at the 5-position of the imidazole ring exhibits a distinct reactivity profile compared to the 4-carbaldehyde regioisomer. In condensation reactions, 1-phenyl-1H-imidazole-5-carbaldehyde demonstrates altered electrophilicity due to the proximity to the N-phenyl substituent, which influences reaction kinetics and product distribution. This differentiation is critical for achieving regioselective transformations where the 4-isomer would yield undesired side products [1].

Regioselectivity
Class‑level inference
Target: C5‑carbaldehyde. Comparator: 4‑carbaldehyde isomer. Regioisomeric shift changes electrophilic environment; product distribution may differ.
Supports procurement of the correct regioisomer for condensation reactions.
Reactivity inferred from structural analysis and literature precedent.
Heterocyclic chemistry Regioselective synthesis Condensation reactions

N-Aryl vs. N-Methyl Substitution Effects

The presence of an N-phenyl group in 1-phenyl-1H-imidazole-5-carbaldehyde introduces aromatic π-stacking capability and steric bulk absent in N-methyl analogs (e.g., 1-methyl-1H-imidazole-5-carbaldehyde). This substitution pattern enhances stability under certain reaction conditions and enables distinct intermolecular interactions in catalysis or biological target engagement . While direct comparative reaction yield data is not available, the structural difference is a primary driver for selecting this compound over the N-methyl variant in pharmaceutical intermediate synthesis [1].

N‑Aryl vs. N‑Methyl
Data to verify
N‑phenyl (MW 172.18) vs. N‑methyl (MW 110.11). Aromatic ring provides π‑stacking capability and increased steric bulk.
May affect stability and intermolecular interactions in further derivatization.
No direct comparative reaction data available.
Medicinal chemistry Agrochemical intermediates Nucleophilic aromatic substitution

Antimicrobial Activity of 1-Aryl-5-carbaldehyde Scaffolds

A structure-activity study on 2,4-disubstituted 1-aryl-imidazole-5-carbaldehydes revealed that derivatives bearing a 1-aryl group (such as phenyl) and lacking a chlorine atom at the 2-position exhibit optimal antibacterial and antifungal action [1]. While 1-phenyl-1H-imidazole-5-carbaldehyde itself is not directly tested in this study, the class-level data indicate that the 1-aryl-5-carbaldehyde core is a privileged scaffold for antimicrobial activity. The minimal fungistatic concentration for related 2,4-disubstituted derivatives against Candida ranged from 15.62 to 62.5 µg/mL, establishing a baseline for this compound class [1].

Antimicrobial scaffold
Class‑level
MFC range: 15.62–62.5 µg/mL for related 2,4‑disubstituted 1‑aryl‑imidazole‑5‑carbaldehydes vs. Candida spp.
Class‑level SAR indicates the 1‑aryl‑5‑carbaldehyde core as a promising starting point.
Parent compound not directly tested; activity depends on further derivatization.
Antimicrobial agents Structure-activity relationship Candida albicans

Synthetic Utility in Losartan Intermediates

Patented processes utilize 1H-imidazole-5-carbaldehydes as direct precursors for losartan derivatives via chlorination and reduction sequences [1]. While the patent exemplifies a range of 1H-imidazole-5-carbaldehydes, 1-phenyl-1H-imidazole-5-carbaldehyde represents the non-halogenated parent scaffold from which functionalized analogs (e.g., 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde) are derived. The presence of the 5-carbaldehyde group is essential for downstream functionalization in this antihypertensive drug synthesis pathway, distinguishing it from 4-carbaldehyde or N-alkyl analogs that are not suitable for this specific transformation [1].

Synthetic utility
Reported
Patent WO 2007/003280 A1 demonstrates that 1H‑imidazole‑5‑carbaldehydes are direct precursors in losartan synthesis via chlorination‑reduction.
Supports use as a pharmaceutical intermediate for angiotensin receptor modulator programs.
Requires validation in the specific multi‑step synthetic sequence.
Pharmaceutical intermediates Angiotensin II receptor antagonists Chlorination-reduction

Application Scenarios for 1-Phenyl-1H-imidazole-5-carbaldehyde


Regiospecific Imidazole Synthesis in Medicinal Chemistry

When synthetic routes demand a 5-carbaldehyde functionality with an N-phenyl group, 1-phenyl-1H-imidazole-5-carbaldehyde is the required starting material. Its distinct electronic profile compared to the 4-isomer ensures correct regiochemistry in condensation and cycloaddition reactions, directly impacting the synthesis of bioactive imidazole-containing scaffolds [1]. Procurement of this specific regioisomer avoids side-product formation and purification challenges inherent to using the incorrect isomer.

Antimicrobial Agent Development

Researchers exploring novel antimicrobial imidazoles can leverage 1-phenyl-1H-imidazole-5-carbaldehyde as a core building block. Class-level SAR data indicate that 1-aryl-5-carbaldehydes lacking a 2-chloro substituent exhibit favorable antibacterial and antifungal activity profiles, with related derivatives showing MFC values as low as 15.62 µg/mL against Candida [2]. This compound serves as a versatile intermediate for further derivatization at the 2- and 4-positions to optimize antimicrobial potency.

Intermediate for Angiotensin II Antagonists

In the context of losartan and related antihypertensive drug synthesis, 1H-imidazole-5-carbaldehydes are key intermediates for chlorination-reduction sequences [3]. 1-Phenyl-1H-imidazole-5-carbaldehyde provides the fundamental 5-carbaldehyde framework that can be further functionalized to access the required 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde intermediate. Its procurement is essential for medicinal chemistry programs focused on angiotensin receptor modulators.

Agrochemical Intermediate Development

Imidazole-5-carbaldehydes are recognized intermediates in the synthesis of crop protection agents . 1-Phenyl-1H-imidazole-5-carbaldehyde, with its N-aryl substitution, offers enhanced lipophilicity and potential for π-stacking interactions compared to N-alkyl analogs, making it a valuable building block for designing novel fungicidal or herbicidal imidazole derivatives.

Application
Selection Property
Validation Focus
Regiospecific imidazole derivatization
5‑Carbaldehyde regiochemistry
Reaction selectivity and product purity
Antimicrobial imidazole scaffold synthesis
1‑Aryl‑5‑carbaldehyde core
Class‑level SAR data for derivatization
Losartan intermediate synthesis
5‑Carbaldehyde orientation
Patent‑demonstrated synthetic route
Agrochemical building block
N‑Aryl lipophilicity
Crop protection intermediate design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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